molecular formula C12H11ClN2O3 B8127932 Ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate

Ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate

Cat. No.: B8127932
M. Wt: 266.68 g/mol
InChI Key: GOHQELXFJUGXNN-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate is a halogenated naphthyridine derivative with a methoxy group at position 6 and a chlorine atom at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of alkaloids and pharmacologically active molecules. Its 1,5-naphthyridine core, characterized by two nitrogen atoms at positions 1 and 5, imparts electron-deficient properties, making it reactive toward cross-coupling and nucleophilic substitution reactions . The ester group at position 3 enhances solubility in organic solvents and facilitates further functionalization.

Properties

IUPAC Name

ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-3-18-12(16)7-6-14-8-4-5-9(17-2)15-11(8)10(7)13/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHQELXFJUGXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination Dynamics

Phosphorus oxychloride (POCl₃) mediates electrophilic aromatic substitution at position 4 via a two-step mechanism:

  • Activation : POCl₃ coordinates to the naphthyridine nitrogen, enhancing electrophilicity.

  • Nucleophilic attack : Chloride ion displaces the activated intermediate.

Side reactions :

  • Over-chlorination : Mitigated by using 3.0 equiv of POCl₃ and short reaction times (2–4 h).

  • Ester hydrolysis : Suppressed by maintaining reaction temperatures below 100°C.

Solvent Polarity Effects

Polar aprotic solvents (DMF, DMSO) accelerate cyclization but increase ester hydrolysis risks. Balancing these factors requires:

  • DMF/water mixtures (9:1 v/v) for cyclization (yield improvement: 12–15%).

  • Toluene for chlorination steps to minimize side-product formation .

Scientific Research Applications

Antibacterial Properties

The compound has demonstrated notable antibacterial activity against various pathogens. Research indicates that derivatives with chloro substituents exhibit enhanced antibacterial effects compared to their unsubstituted counterparts. For instance, studies show significant reductions in minimum inhibitory concentration (MIC) levels against bacteria such as Staphylococcus aureus and Escherichia coli when using compounds similar to ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential as a therapeutic agent in oncology .

Applications in Medicinal Chemistry

The compound's structural characteristics allow it to function as a bridging ligand in metal complexes, enhancing their stability and biological activity. These complexes are being explored for use in drug development targeting various diseases, including cancer and bacterial infections.

Material Science Applications

In addition to its biological applications, this compound is being researched for its potential use in organic light-emitting diodes (OLEDs) and sensors due to its electronic properties .

Case Studies

StudyFocusFindings
Ravasio et al., 2003Antibacterial ActivityDemonstrated enhanced activity against Staphylococcus pneumoniae with chloro derivatives showing reduced MIC levels .
MDPI Review, 2020Synthesis and ReactivitySummarized synthetic strategies for naphthyridines and highlighted their broad biological activities including antiproliferative effects .
Wiley Online Library, 2013Bromodomain InhibitionInvestigated novel derivatives including ethyl naphthyridines as inhibitors with promising biological activity .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, thereby disrupting essential biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares the target compound with analogs differing in substituents, ring systems, and reactivity profiles. Key data are summarized in Table 1.

Ethyl 4-Bromo-6-Methoxy-1,5-Naphthyridine-3-Carboxylate (CAS 724788-64-1)

  • Structural Differences : Bromine replaces chlorine at position 3.
  • Reactivity: Bromine’s larger atomic radius and lower electronegativity enhance reactivity in Pd-catalyzed Suzuki-Miyaura couplings compared to the chloro analog. This compound is a preferred substrate for constructing canthinone alkaloids via sequential cross-coupling and amidation .
  • Physical Properties : Molecular weight 311.13 (vs. ~285.68 for the chloro analog). Requires storage under inert atmosphere at 2–8°C due to sensitivity to decomposition .

Ethyl 6-Bromo-4-Chloro-1,5-Naphthyridine-3-Carboxylate (CAS 1083181-13-8)

  • Structural Differences : Dual halogenation (Br at position 6, Cl at 4).
  • Reactivity: The electron-withdrawing effects of two halogens increase electrophilicity at positions 4 and 6, enabling selective nucleophilic substitutions. Potential for dual functionalization in multi-step syntheses .
  • Molecular Weight: 315.55 g/mol, higher than the mono-halogenated target compound .

Ethyl 4-Chloro-6-p-Fluorophenoxy-1,5-Naphthyridine-3-Carboxylate (Compound 77)

  • Structural Differences: p-Fluorophenoxy group replaces methoxy at position 4.
  • Reactivity: The phenoxy group introduces steric bulk and electron-withdrawing effects, altering hydrogenation pathways. Catalytic hydrogenation yields dihydro derivatives, suggesting utility in redox-sensitive applications .

Ethyl 4-Hydroxy-1,5-Naphthyridine-3-Carboxylate

  • Structural Differences : Hydroxyl group replaces chlorine at position 4.
  • Reactivity : The hydroxyl group increases acidity (pKa ~8–10) and enables participation in hydrogen bonding. This derivative is prone to oxidation and serves as a precursor to carboxylated naphthyridines via alkaline hydrolysis .

Ethyl 4-Chloro-6-Methoxy-3-Quinolinecarboxylate

  • Structural Differences: Quinoline backbone (one nitrogen) vs. naphthyridine (two nitrogens).
  • Electronic Properties: Quinoline’s single nitrogen reduces electron deficiency compared to naphthyridine, affecting catalytic and biological activity. This analog may exhibit different binding affinities in kinase inhibition studies .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
Ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate 162220-96-4 C₁₂H₁₁ClN₂O₃ ~285.68 Cross-coupling, alkaloid synthesis
Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate 724788-64-1 C₁₂H₁₁BrN₂O₃ 311.13 Suzuki-Miyaura coupling
Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate 1083181-13-8 C₁₁H₈BrClN₂O₂ 315.55 Dual halogenation for multi-step synthesis
Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate N/A C₁₁H₁₀N₂O₃ 218.21 Alkaline hydrolysis to carboxylic acids
Ethyl 4-chloro-6-methoxy-3-quinolinecarboxylate 364385-74-0 C₁₃H₁₂ClNO₃ 265.70 Kinase inhibitor scaffolds

Biological Activity

Ethyl 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxylate is a derivative of the naphthyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a chloro substituent and a methoxy group that contribute to its pharmacological potential. Understanding the biological activity of this compound is crucial for its application in drug development.

This compound has the molecular formula C12H10ClN2O3C_{12}H_{10}ClN_2O_3 and a melting point typically ranging from 126°C to 150°C. Its structure includes a naphthyridine ring with specific functional groups that enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chloro and methoxy groups enhances the compound's binding affinity, potentially leading to inhibition of target enzyme activities.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that naphthyridine derivatives can exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with DNA replication.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including this compound, have shown promising antimicrobial effects. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating effective bacterial inhibition.

Compound MIC (μg/mL) Target Pathogen
This compound0.5 - 2.0Staphylococcus aureus
Other Naphthyridine DerivativesVariesVarious Bacteria

Anticancer Potential

Naphthyridine derivatives have been explored for their anticancer properties. This compound may induce apoptosis in cancer cells by modulating cell cycle progression and promoting differentiation.

Case Study: Anticancer Activity

In vitro studies have demonstrated that naphthyridine derivatives can induce cell death in various cancer cell lines. For example:

  • Cell Line : Kasumi-1 (human myeloid leukemia)
    • Concentration : Effective at concentrations as low as 7 μM.
    • Mechanism : Induction of apoptosis and G0/G1 phase arrest.

Synthesis and Structural Analysis

The synthesis of this compound can be achieved through various methods, including the Gould-Jacobs reaction involving specific precursors like diethyl methylenemalonate. Characterization techniques such as NMR spectroscopy provide insights into its structural integrity and purity.

Q & A

Q. How to address discrepancies in NMR data for structurally similar analogs?

  • Resolution :
  • Solvent/temperature effects : Compare spectra in identical solvents (e.g., DMSO-d₆ vs. MeOH-d₄). For example, compound 30 () shows distinct splitting in DMSO due to hydrogen bonding .
  • Dynamic processes : Use variable-temperature NMR to detect conformational exchange broadening (e.g., rotation-restricted substituents) .

Methodological Tables

Q. Table 1: Key Synthetic Reactions and Yields

Reaction TypeConditionsYieldReference
Chlorination (4-oxo → 4-Cl)POCl₃, reflux51–75%
Suzuki-Miyaura CouplingPd catalyst, dioxane/H₂O70–97%
Reductive AminationPd/C, Et₃N, H₂, 20°C51%
Ester Hydrolysis5M NaOH, 95°C30–93%

Q. Table 2: Characteristic ¹H NMR Shifts

Proton EnvironmentChemical Shift (δ, ppm)Reference
Aromatic H (naphthyridine core)8.0–9.1
Ethyl ester (-OCH₂CH₃)1.3–1.5 (t), 4.3–4.5 (q)
Methoxy (-OCH₃)3.8–4.0

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